AES-135

描述

属性

IUPAC Name |

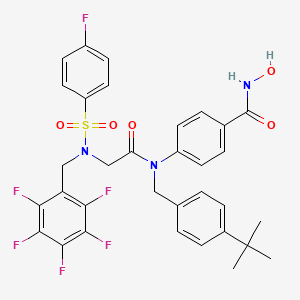

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRKEOBJRDKIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29F6N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AES-135 HDAC Inhibitor: A Comprehensive Technical Profile of its Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone deacetylase (HDAC) inhibitor AES-135, with a core focus on its selectivity profile. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's characteristics.

Executive Summary

This compound is a hydroxamic acid-based inhibitor of histone deacetylases with demonstrated anti-tumor activity. It exhibits a distinct selectivity profile, with potent nanomolar inhibition against specific HDAC isoforms, particularly HDAC3, HDAC6, and HDAC11, and low micromolar activity against HDAC8.[1][2][3] This profile suggests a potential for targeted therapeutic intervention with a nuanced mechanism of action compared to pan-HDAC inhibitors. This guide delves into the specifics of this selectivity and the methodologies used for its determination.

Data Presentation: this compound HDAC Inhibitor Selectivity Profile

The inhibitory activity of this compound against a panel of recombinant human HDAC isoforms has been determined primarily through an electrophoretic mobility shift assay (EMSA).[1] The quantitative data (IC50 values) are summarized in the table below.

| HDAC Isoform | Class | IC50 (nM) | Notes |

| HDAC1 | I | Moderately Inhibited | At 10 µM, ≥70% inhibition was observed.[1] |

| HDAC2 | I | Data Not Available | |

| HDAC3 | I | 654 | Potent inhibition.[3] |

| HDAC8 | I | 1100 | Low micromolar inhibition.[1] |

| HDAC4 | IIa | Not Affected | At 10 µM, <20% inhibition was observed.[1] |

| HDAC5 | IIa | Data Not Available | |

| HDAC6 | IIb | 190 | Most potently inhibited isoform.[3] |

| HDAC7 | IIa | Data Not Available | |

| HDAC9 | IIa | Data Not Available | |

| HDAC10 | IIb | Moderately Inhibited | At 10 µM, ≥70% inhibition was observed.[1] |

| HDAC11 | IV | 636 | Potent inhibition.[3] |

Experimental Protocols

The determination of the HDAC inhibitor selectivity profile of this compound involved biochemical assays using purified recombinant human HDAC enzymes. The primary method cited is the electrophoretic mobility shift assay (EMSA).[1]

Electrophoretic Mobility Shift Assay (EMSA) for HDAC Activity

This assay measures the ability of an HDAC enzyme to deacetylate a substrate, leading to a change in its electrophoretic mobility. The inhibition of this activity by a compound like this compound is then quantified.

Principle: A labeled (e.g., fluorescent) acetylated peptide substrate is incubated with a specific HDAC isoform. Upon deacetylation, the charge of the peptide is altered, causing it to migrate differently in a non-denaturing polyacrylamide gel. In the presence of an inhibitor, the deacetylation is reduced or prevented, resulting in a different banding pattern compared to the uninhibited control.

General Protocol Outline:

-

Reaction Setup:

-

Recombinant human HDAC enzyme is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

A control reaction without the inhibitor is run in parallel.

-

-

Substrate Addition:

-

A fluorescently labeled acetylated peptide substrate specific for the HDAC isoform being tested is added to initiate the reaction.

-

-

Incubation:

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic deacetylation.

-

-

Electrophoresis:

-

The reaction is stopped, and the samples are loaded onto a native polyacrylamide gel.

-

Electrophoresis is performed to separate the acetylated (substrate) and deacetylated (product) peptides based on their charge and size.

-

-

Detection and Quantification:

-

The gel is imaged using a suitable fluorescence scanner.

-

The intensity of the bands corresponding to the substrate and product is quantified.

-

The percentage of inhibition at each concentration of the inhibitor is calculated.

-

-

IC50 Determination:

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

-

Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that are critical for tumor cell proliferation, survival, and differentiation. Based on the known functions of the HDACs targeted by this compound, its activity is likely to impact the following key pathways.

Cell Cycle Regulation

HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M transitions. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis, is a known acetylation target. Inhibition of HDACs can lead to p53 acetylation and activation, resulting in the transcriptional activation of target genes like CDKN1A (p21).

Apoptosis Induction

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This shifts the balance towards mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. In the extrinsic pathway, HDAC inhibitors can increase the expression of death receptors (e.g., FAS) and their ligands, sensitizing cancer cells to apoptosis.

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in many cancers. Some studies have shown that HDACs are involved in the regulation of Notch signaling. By inhibiting HDACs, this compound may modulate the expression of Notch target genes, such as HES1, which could contribute to its anti-tumor effects.

Conclusion

This compound is a selective HDAC inhibitor with a distinct profile characterized by potent activity against HDACs 3, 6, and 11, and moderate activity against HDACs 1, 8, and 10. Its limited activity against Class IIa HDACs suggests a more targeted mechanism of action than pan-HDAC inhibitors. The modulation of key cancer-related signaling pathways, including cell cycle control and apoptosis, provides a mechanistic basis for its observed anti-tumor effects. Further research into the precise molecular consequences of this compound's selective HDAC inhibition will be crucial for its continued development as a potential therapeutic agent.

References

The Critical Role of the Hydroxamic Acid Moiety in the Anti-Cancer Activity of AES-135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AES-135 is a novel, potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor demonstrating significant therapeutic potential, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the pivotal role of the hydroxamic acid functional group in the molecular mechanism and biological activity of this compound. We will explore its inhibitory action on specific HDAC isoforms, present quantitative data on its efficacy, detail the experimental protocols for its characterization, and visualize the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on HDAC inhibitors and novel cancer therapeutics.

Introduction: The Significance of Hydroxamic Acid in HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression profiles that promote tumor growth, proliferation, and survival.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in a number of potent HDAC inhibitors.[2] Its critical function lies in its ability to chelate the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity. This interaction effectively blocks the deacetylation of substrate proteins, leading to hyperacetylation of histones and other key cellular proteins. This, in turn, results in the remodeling of chromatin, reactivation of tumor suppressor genes, and ultimately, the induction of cell cycle arrest and apoptosis in cancer cells.

This compound is a novel HDAC inhibitor that incorporates a hydroxamic acid group. Its activity is highly dependent on this moiety, as demonstrated by control compounds lacking this group which show significantly reduced or negligible HDAC inhibition. This compound has been shown to be a pan-HDAC inhibitor with potent activity against HDACs 3, 6, 8, and 11.[3][4]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against several HDAC isoforms and a panel of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC3 | 654[5] |

| HDAC6 | 190[5] |

| HDAC11 | 636[5] |

| HDAC8 | 1100[3][6] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| BT143 | Glioblastoma | 2.3[6] |

| BT189 | Glioblastoma | 1.4[6] |

| D425 | Medulloblastoma | 0.27[6] |

| D458 | Medulloblastoma | 0.94[6] |

| MV4-11 | Acute Myeloid Leukemia | 1.9[6] |

| MOLM-13 | Acute Myeloid Leukemia | 2.72[6] |

| MDA-MB-231 | Breast Cancer | 2.1[6] |

| K562 | Chronic Myeloid Leukemia | 15.0[6] |

| PC-3 | Prostate Cancer | 1.6[6] |

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

HDAC Activity/Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of this compound against specific HDAC isoforms.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, a developer solution cleaves the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor like this compound reduces the deacetylation and thus the fluorescent signal.[7]

Protocol:

-

Reagent Preparation: Prepare HDAC assay buffer, fluorogenic HDAC substrate, and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience HDAC Fluorogenic Assay Kit).[7] Prepare a serial dilution of this compound.

-

Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC3, HDAC6, HDAC8, or HDAC11) to wells containing the assay buffer and the various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and initiate fluorescence by adding the developer solution to each well.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).[7]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Western Blot Analysis of Histone Acetylation

This method is used to confirm the mechanism of action of this compound in cells by measuring the levels of acetylated histones.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this case, antibodies that specifically recognize acetylated forms of histones (e.g., acetyl-Histone H3 and acetyl-Histone H4) are used to probe for changes in acetylation levels after treatment with this compound.[8][9]

Protocol:

-

Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., PANC-1) to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Histone Extraction: Harvest the cells and perform acid extraction of histones. This involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins using a dilute acid (e.g., 0.2 M HCl).

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

-

SDS-PAGE: Separate the histone proteins by size on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the fold change in acetylation upon this compound treatment.[8][9]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to study the interaction of HDACs with their substrates and the inhibitory effect of this compound on this interaction.

Principle: This technique is based on the principle that protein-DNA or protein-peptide complexes migrate more slowly than the free probe in a non-denaturing polyacrylamide gel, causing a "shift" in the mobility of the labeled probe.

Protocol:

-

Probe Preparation: A fluorescently labeled (e.g., with 6-FAM) peptide substrate for the target HDAC is used as the probe.

-

Binding Reaction: In a reaction tube, incubate the recombinant HDAC enzyme with the labeled peptide substrate in a binding buffer. For inhibition studies, pre-incubate the enzyme with this compound before adding the substrate.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.

-

Detection: Visualize the bands using a fluorescence scanner. The free probe will migrate faster, while the HDAC-substrate complex will appear as a slower-migrating "shifted" band. The intensity of the shifted band will decrease in the presence of an effective inhibitor like this compound.

-

Analysis: Quantify the intensity of the free and shifted bands to determine the extent of inhibition.

Signaling Pathways Modulated by this compound in Pancreatic Cancer

The anti-cancer activity of this compound stems from its ability to inhibit multiple HDACs, thereby impacting a network of signaling pathways crucial for pancreatic cancer cell survival and proliferation.

Mechanism of Action of this compound

The following diagram illustrates the fundamental mechanism of this compound at the molecular level.

Caption: Molecular mechanism of this compound as an HDAC inhibitor.

Downstream Signaling Pathways in Pancreatic Cancer

The inhibition of HDACs 3, 6, and 11 by this compound leads to the modulation of several critical signaling pathways implicated in pancreatic cancer progression.

Caption: Overview of downstream effects of this compound in pancreatic cancer.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical workflow for the preclinical evaluation of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising HDAC inhibitor with potent anti-cancer activity, particularly in pancreatic cancer models. The hydroxamic acid moiety is indispensable for its mechanism of action, enabling the chelation of the active site zinc ion in HDACs 3, 6, 8, and 11. This inhibition leads to histone hyperacetylation and the modulation of key signaling pathways that control cell growth, apoptosis, and metastasis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued research and development of this compound and other hydroxamic acid-based HDAC inhibitors as novel cancer therapeutics. Further investigation into the intricate crosstalk between the signaling pathways affected by this compound will be crucial for optimizing its clinical application and for the design of next-generation HDAC inhibitors.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]

- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the binding mechanism of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to AES-135 (CAS number 2361659-61-0): A Novel HDAC Inhibitor for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AES-135 is a potent, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor with significant therapeutic potential, particularly in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5] Exhibiting nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11, this compound has demonstrated the ability to selectively kill patient-derived tumor spheroids and significantly prolong survival in preclinical orthotopic mouse models of pancreatic cancer.[1][2][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white solid compound with the following properties:

| Property | Value | Reference |

| CAS Number | 2361659-61-0 | [6] |

| Molecular Formula | C₃₃H₂₉F₆N₃O₅S | [6] |

| Molecular Weight | 693.66 g/mol | [6] |

| Appearance | Solid | [6] |

| Solubility | DMSO: 100 mg/mL (144.16 mM) | [2] |

Mechanism of Action: HDAC Inhibition and Downstream Signaling

This compound functions as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDACs can also deacetylate non-histone proteins, influencing their function and stability.

This compound specifically targets HDACs 3, 6, and 11 with nanomolar efficacy.[1][2] The inhibition of these HDACs by this compound is believed to exert its anti-tumor effects through the modulation of key signaling pathways, including the STAT3 pathway, which is constitutively activated in many cancers, including pancreatic cancer, and plays a crucial role in tumor cell proliferation, survival, and immune evasion.[7][8][9][10]

The proposed mechanism involves the following steps:

-

HDAC Inhibition: this compound binds to the active site of HDAC3 and HDAC6.

-

STAT3 Regulation: Inhibition of HDAC3 and HDAC6 leads to a decrease in the phosphorylation of STAT3 at Tyr705.[7][11] This is a critical step for STAT3 activation, dimerization, and nuclear translocation.

-

Transcriptional Repression: The reduction in active STAT3 leads to the downregulation of its target genes, which are involved in cell survival and proliferation, such as Mcl-1 and Bcl-2.[7][12][13]

Preclinical Data

In Vitro HDAC Inhibition

This compound demonstrates potent inhibitory activity against several HDAC isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| HDAC Isoform | IC₅₀ (nM) | Reference |

| HDAC3 | 654 | [2] |

| HDAC6 | 190 | [2] |

| HDAC8 | 1100 | [2] |

| HDAC11 | 636 | [2] |

In Vitro Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated in a panel of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| BT143 | Glioblastoma | 2.3 | [14] |

| BT189 | Glioblastoma | 1.4 | [14] |

| D425 | Medulloblastoma | 0.27 | [14] |

| D458 | Medulloblastoma | 0.94 | [14] |

| MV4-11 | Acute Myeloid Leukemia | 1.9 | [14] |

| MOLM-13 | Acute Myeloid Leukemia | 2.72 | [14] |

| MDA-MB-231 | Breast Cancer | 2.1 | [14] |

| K562 | Chronic Myeloid Leukemia | 15.0 | [14] |

| PC-3 | Prostate Cancer | 1.6 | [14] |

| MRC-9 | Normal Lung Fibroblast | 19.2 | [14] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in NSG mice revealed favorable properties for this compound.

| Parameter | Value | Conditions | Reference |

| Cₘₐₓ | 7452 ng/mL (10.74 µM) | 20 mg/kg single IP injection | [14] |

| t½ | 5.0 hours | 20 mg/kg single IP injection | [14] |

| Blood Concentration | 323 ng/mL (0.47 µM) | 10 mg/kg dosing | [14] |

| Blood Concentration | 1829 ng/mL (2.64 µM) | 40 mg/kg dosing | [14] |

In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model

In an orthotopic murine model of pancreatic cancer using C57Bl/6 mice implanted with KPC2 cells, treatment with this compound (50 mg/kg, intraperitoneal injection, 5 days a week for 1 month) resulted in a significant increase in survival.[1][2][14]

Experimental Protocols

HDAC Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC3, HDAC6, HDAC11)

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of this compound.

Materials:

-

Pancreatic cancer cells (e.g., KPC2)

-

Immunocompetent mice (e.g., C57Bl/6)

-

This compound

-

Vehicle control (e.g., DMSO/saline solution)

-

Surgical instruments

-

Anesthetics

Procedure:

-

Culture pancreatic cancer cells to the desired confluence.

-

Harvest the cells and prepare a single-cell suspension in sterile PBS or Matrigel.

-

Anesthetize the mouse.

-

Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

-

Carefully inject the cell suspension into the tail of the pancreas.

-

Suture the abdominal wall and skin.

-

Allow the tumors to establish for a predetermined period.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., 50 mg/kg, IP, 5 days/week).

-

Monitor the mice daily for signs of tumor progression, weight loss, and overall health.

-

Record the date of death for each mouse to determine survival rates.

-

Analyze the survival data using Kaplan-Meier curves and appropriate statistical tests.

Three-Dimensional (3D) Patient-Derived Tumor Spheroid Co-culture Model

This protocol provides a framework for establishing a 3D co-culture model to assess the selective cytotoxicity of this compound on tumor cells versus cancer-associated fibroblasts (CAFs).

Materials:

-

Fresh patient tumor tissue

-

Collagenase/dispase solution for tissue digestion

-

Culture media for tumor cells and fibroblasts

-

Ultra-low attachment 96-well plates

-

This compound

-

Cell viability reagents (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells)

-

Antibodies for immunofluorescence staining to differentiate tumor cells (e.g., anti-EpCAM) and CAFs (e.g., anti-FAP)

-

Fluorescence microscope

Procedure:

-

Mechanically and enzymatically dissociate fresh patient tumor tissue to obtain a single-cell suspension.

-

Isolate tumor cells and CAFs using appropriate methods (e.g., magnetic-activated cell sorting).

-

Culture the isolated cell populations separately to expand them.

-

Seed a mixture of tumor cells and CAFs in ultra-low attachment plates to promote spheroid formation.

-

Allow the spheroids to form and grow for several days.

-

Treat the spheroids with a range of this compound concentrations.

-

After the treatment period, assess cell viability using live/dead staining.

-

Perform immunofluorescence staining to distinguish between tumor cells and CAFs within the spheroids.

-

Capture images using a fluorescence microscope and quantify the viability of each cell type to determine the selective cytotoxicity of this compound.

Conclusion

This compound is a promising HDAC inhibitor with potent anti-cancer activity, particularly in preclinical models of pancreatic cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for researchers in oncology and drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other novel HDAC inhibitors.

References

- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of histone deacetylase1 (HDAC1) in signal transducer and activator of transcription 3 (STAT3) nucleocytoplasmic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. STAT3 plays a critical role in KRAS-induced pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blockade of the SRC/STAT3/BCL-2 Signaling Axis Sustains the Cytotoxicity in Human Colorectal Cancer Cell Lines Induced by Dehydroxyhispolon Methyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

No Publicly Available Information on "AES-135" for Drug Development Guide

Following a comprehensive review of scientific literature, clinical trial databases, and public records, no information was found on a drug or therapeutic compound designated "AES-135."

This designation does not correspond to any known drug in development or on the market. It is possible that "this compound" is an internal project codename not yet disclosed to the public, a discontinued project, or a hypothetical compound.

Searches for "this compound" did not yield any relevant results pertaining to a specific molecule's discovery, mechanism of action, or clinical development history. The search did identify unrelated mentions where "AES" and "135" appeared in proximity, such as a report from an American Epilepsy Society (AES) meeting discussing a trial with 135 patients[1]. Another coincidental finding was the existence of Mebeverine, an antispasmodic drug available in a 135mg dose, but this compound is not known as this compound[2][3][4].

Without any primary or secondary data sources describing the discovery, development, experimental protocols, or signaling pathways for a compound named "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data tables and Graphviz diagrams.

For a technical guide of this nature to be created, the compound must have a public record of research and development, typically including publications in peer-reviewed journals, patent filings, or presentations at scientific conferences.

References

Unveiling the Molecular Targets of AES-135: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets and mechanism of action of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

This compound has emerged as a promising anti-cancer agent, demonstrating significant preclinical efficacy, particularly in pancreatic cancer models.[1][2][3] This guide will detail its primary molecular targets, summarize its activity across various cancer cell lines, and provide representative protocols for key experimental validations.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a pan-HDAC inhibitor, with nanomolar inhibitory activity against several HDAC enzymes.[1][3] Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]

Primary Biological Targets

Biochemical assays have identified the primary biological targets of this compound as specific histone deacetylase isoforms. The compound exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2][5][3] It also shows inhibitory effects on HDAC1, HDAC8, and HDAC10 at higher concentrations.[6][7]

| Target HDAC Isoform | IC50 (nM) | Reference |

| HDAC3 | 190 - 1100 | [6][7] |

| HDAC6 | 190 - 1100 | [6][7] |

| HDAC11 | 190 - 1100 | [6][7] |

| HDAC8 | 1100 (low-μM) | [6] |

| HDAC1 | Moderate Inhibition (≥70% at 10 μM) | [6] |

| HDAC10 | Moderate Inhibition (≥70% at 10 μM) | [6] |

In Vitro Efficacy Across Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[6] Notably, it shows low micromolar to nanomolar potency in various hematological and solid tumors.

| Cancer Type | Cell Line(s) | Potency | Reference |

| Glioblastoma | Brain Tumor Stem Cells (BTSC) | Low μM | [6] |

| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 | Low μM | [6] |

| Prostate Cancer | PC-3 | Low μM | [6] |

| Medulloblastoma | D425 (primary), D458 (recurrent) | nM | [6] |

| Pancreatic Cancer | Patient-derived cells | Single-digit μM / high nM | [6] |

| Chronic Myelogenous Leukemia (CML) | K562 | Resistant | [6] |

In Vivo Efficacy in a Pancreatic Cancer Model

In an orthotopic murine model of pancreatic cancer, treatment with this compound resulted in a significant prolongation of survival.[1][2][5][3] Mice treated with this compound had a median survival of 36.5 days compared to 29.5 days for the vehicle-treated group.[6] This in vivo efficacy underscores the potential of this compound as a therapeutic agent for this aggressive malignancy.

Experimental Protocols

Detailed methodologies for key experiments are provided below as representative protocols.

HDAC Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is a representative method for determining the inhibitory activity of this compound against recombinant human HDAC enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human HDACs (e.g., HDAC1, 3, 4, 6, 8, 10, 11) are diluted in assay buffer.

-

Compound Incubation: this compound at various concentrations (typically in a serial dilution) or a vehicle control is pre-incubated with the HDAC enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: A fluorophore-labeled acetylated peptide substrate is added to initiate the deacetylation reaction.

-

Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 1 hour) at 37°C.

-

Stopping the Reaction: The reaction is terminated by the addition of a stop solution.

-

Electrophoretic Separation: The reaction products (deacetylated substrate) are separated from the unreacted (acetylated) substrate using polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is imaged using a fluorescent scanner, and the intensity of the bands corresponding to the substrate and product is quantified.

-

Data Analysis: The percentage of HDAC inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

This protocol outlines a standard method to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) is added to each well.

-

Signal Measurement: After a further incubation period as per the reagent manufacturer's instructions, the signal (fluorescence, absorbance, or luminescence) is measured using a plate reader.

-

Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.

Western Blotting for Histone Acetylation

This protocol is used to qualitatively assess the effect of this compound on the acetylation status of histones in cancer cells.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound or a vehicle control for a defined period. Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the acetylated histone bands is compared between the treated and control samples to assess the effect of this compound.

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes a representative in vivo efficacy study of this compound.

Methodology:

-

Cell Implantation: Patient-derived pancreatic cancer cells are surgically implanted into the pancreas of immunocompromised mice (e.g., NSG mice).

-

Tumor Establishment: Tumors are allowed to grow for a specified period.

-

Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection at a specific dose and schedule), while the control group receives a vehicle.

-

Monitoring: The health and body weight of the mice are monitored regularly.

-

Survival Endpoint: The primary endpoint is overall survival. The study is concluded when mice in either group reach a predetermined humane endpoint.

-

Data Analysis: Survival data is plotted using Kaplan-Meier curves, and the statistical significance between the treatment and control groups is determined using a log-rank test.

Conclusion

This compound is a potent HDAC inhibitor with a well-defined set of biological targets. Its ability to induce cell death in a variety of cancer cell lines and, most notably, to prolong survival in a preclinical model of pancreatic cancer, positions it as a strong candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings. Future investigations could focus on elucidating the downstream signaling pathways affected by this compound-mediated HDAC inhibition and exploring its potential in combination therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - figshare - Figshare [figshare.com]

- 6. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Profile of AES-135: A Novel Histone Deacetylase Inhibitor for Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs), with demonstrated preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the preliminary in--vitro studies of this compound, including its inhibitory activity, effects on cancer cell lines, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the preclinical profile of this promising anti-cancer agent.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound, including its inhibitory activity against specific HDAC isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: this compound Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC3 | 654 |

| HDAC6 | 190 |

| HDAC8 | 1100 |

| HDAC11 | 636 |

Table 2: this compound Cytotoxicity in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| BT143 | Glioblastoma | 2.3 |

| BT189 | Glioblastoma | 1.4 |

| D425 | Medulloblastoma | 0.27 |

| D458 | Medulloblastoma | 0.94 |

| MV4-11 | Acute Myeloid Leukemia | 1.9 |

| MOLM-13 | Acute Myeloid Leukemia | 2.72 |

| MDA-MB-231 | Breast Cancer | 2.1 |

| K562 | Chronic Myeloid Leukemia | 15.0 |

| PC-3 | Prostate Cancer | 1.6 |

| MRC-9 | Normal Lung Fibroblasts | 19.2 |

Key Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the preliminary studies of this compound are provided below.

HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific human HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC3, HDAC6, HDAC8, and HDAC11) and a corresponding fluorogenic substrate are used. The substrate is an acetylated peptide that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together in an assay buffer at 37°C.

-

Signal Development: After the incubation period, a developer solution containing a protease is added to the reaction mixture. The developer cleaves the deacetylated substrate, releasing a fluorophore.

-

Fluorescence Measurement: The fluorescence intensity of the reaction is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

Objective: To determine the effect of this compound on the acetylation status of histones in cancer cells.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the acetylated histone is normalized to the intensity of the loading control band to determine the relative change in histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Methodological & Application

Application Notes and Protocols for AES-135 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with significant potential in cancer research.[1][2][3][4] It demonstrates nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11, and has shown efficacy in preclinical models of pancreatic cancer.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of Class II and IV histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to an accumulation of acetylated proteins, which in turn can alter gene expression and affect various cellular processes, including cell cycle progression and apoptosis, ultimately leading to anti-tumor effects.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of protein acetylation. By inhibiting HDACs, this compound promotes the hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription. Additionally, non-histone protein targets of HDACs, such as transcription factors, are also hyperacetylated, further influencing cellular signaling.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC enzymes and cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDACs

| Target | IC50 (nM) |

| HDAC3 | 654 |

| HDAC6 | 190 |

| HDAC11 | 636 |

Data sourced from MedChemExpress and TargetMol.[1][5]

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| BT143 | Glioblastoma | 2.3 |

| BT189 | Glioblastoma | 1.4 |

| D425 | Medulloblastoma | 0.27 |

| D458 | Medulloblastoma | 0.94 |

| MV4-11 | Acute Myeloid Leukemia | 1.9 |

| MOLM-13 | Acute Myeloid Leukemia | 2.72 |

| MDA-MB-231 | Breast Cancer | 2.1 |

| K562 | Chronic Myeloid Leukemia | 15.0 |

| PC-3 | Prostate Cancer | 1.6 |

| MRC-9 | Normal Lung Fibroblast | 19.2 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

This compound is soluble in DMSO.[5] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Sonication may be required to fully dissolve the compound.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[4]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][7]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Histone Acetylation

This protocol outlines the steps to detect changes in histone acetylation following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer, and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., anti-total-Histone H3 or GAPDH).

Caption: Workflow for Western Blot analysis.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and research objectives. All products mentioned are for research use only and not for human consumption.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | HDAC | TargetMol [targetmol.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparing Stock Solutions for Research: AES-135

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of AES-135 stock solutions to ensure experimental accuracy and reproducibility.

Introduction

Accurate and consistent preparation of stock solutions is a cornerstone of reliable and reproducible scientific research. This document provides detailed application notes and protocols for the preparation of stock solutions of this compound, a critical step for a wide range of in vitro and in vivo studies. Adherence to these guidelines is essential for maintaining the integrity of experimental outcomes.

This compound: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for the correct preparation of its stock solutions. While the specific research compound "this compound" is not uniquely identified in public chemical databases, for the purpose of this protocol, we will proceed with the properties of a common research compound, 4-Hydroxybenzoic Acid (PubChem CID: 135), which will be used as a representative example. Researchers should substitute the specific properties of their "this compound" if it differs.

Table 1: Physicochemical Properties of 4-Hydroxybenzoic Acid (Representative Compound)

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 5000 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Freely soluble in alcohol and acetone; slightly soluble in chloroform and ether. | [1] |

| Melting Point | Not specified in search results. | |

| Stability | Stable under recommended storage conditions. | [2] |

Required Materials and Equipment

Materials:

-

This compound (powder form)

-

High-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or sterile deionized water, depending on experimental requirements and compound solubility)

-

Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL)

-

Sterile, amber microcentrifuge tubes or cryovials for aliquots

-

Pipette tips (sterile, filtered)

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Calibrated pipettes

-

Laminar flow hood or biological safety cabinet

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Workflow Diagram:

References

Application Note: Quantitative Analysis of AES-135 in Tissue Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive method for the quantitative analysis of AES-135, a hypothetical small molecule drug candidate, in biological tissue samples. The accurate determination of drug concentration in tissues is a critical aspect of preclinical and clinical studies, providing invaluable information on drug distribution, target engagement, and potential toxicity.[1][2][3][4] The described methodology employs tissue homogenization, followed by protein precipitation and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is widely recognized for its high sensitivity, selectivity, and reproducibility in bioanalytical applications.[1][2]

The protocol outlined below is a general framework and should be optimized based on the specific physicochemical properties of the analyte and the tissue matrix being investigated.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or higher), Formic Acid.

-

Reagents: Trichloroacetic acid (TCA), Ammonium acetate.[5]

-

Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.[6]

-

Equipment:

Tissue Sample Preparation

Proper sample handling is crucial to ensure data integrity. Upon collection, tissue samples should be rinsed to remove excess blood, blotted dry, weighed, and immediately snap-frozen in liquid nitrogen, followed by storage at -80°C until analysis.[4][10]

Protocol: Tissue Homogenization

-

Tare a clean homogenization tube.

-

Transfer a frozen tissue section (typically 50-100 mg) into the tube and record the exact weight.

-

Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline or water per gram of tissue, w/v) to the tube.

-

Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.[6][10][11]

-

The resulting suspension is the tissue homogenate.

Analyte Extraction

Protein precipitation is a common and effective method for extracting small molecules from tissue homogenates.[5]

Protocol: Protein Precipitation (PPT)

-

Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

-

Add the internal standard (IS) solution.

-

Add 3 volumes of ice-cold precipitation solvent (e.g., 300 µL of acetonitrile containing 1% formic acid) to the homogenate.[5][6]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant, which contains the analyte and IS, to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]

Alternative Extraction Methods:

For analytes where protein precipitation provides insufficient cleanup, more selective techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required.[12][13][14][15][16]

-

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte from the aqueous homogenate into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Separates the analyte from interferences by retaining it on a solid sorbent, followed by washing and elution.[16][17]

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for this compound.

Liquid Chromatography Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, re-equilibrate. |

| Injection Volume | 2-10 µL |

| Column Temp. | 40°C |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS to find the optimal precursor and product ions. |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables present example performance characteristics for the hypothetical this compound assay.

Table 1: Calibration Curve Performance

| Tissue Type | Linearity Range (ng/g) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%CV) |

| Liver | 1 - 1000 | >0.995 | 95 - 105 | <10 |

| Brain | 0.5 - 500 | >0.996 | 92 - 108 | <12 |

| Tumor | 1 - 1000 | >0.994 | 96 - 103 | <11 |

Table 2: Extraction Recovery and Matrix Effects

| Tissue Type | Extraction Recovery (%) | Matrix Effect (%) |

| Liver | 88.5 | 94.2 |

| Brain | 92.1 | 103.5 |

| Tumor | 85.7 | 98.1 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of this compound from tissue.

Logical Flow for Method Development

Caption: Logical steps for developing a bioanalytical method for this compound.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]

- 3. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 9. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]

- 14. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]

- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

Application Notes and Protocols: AES-135 in Combination with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with demonstrated preclinical efficacy against pancreatic ductal adenocarcinoma (PDAC).[1][2][3] As an inhibitor of HDACs, particularly HDAC3, HDAC6, and HDAC11, this compound modulates gene expression, leading to anti-tumor effects.[1][2][3][4] While preclinical studies have primarily focused on its activity as a single agent, the broader therapeutic strategy for HDAC inhibitors often involves combination with standard-of-care chemotherapies to enhance efficacy and overcome resistance.[5][6][7] This document provides an overview of the known preclinical data for this compound and presents detailed protocols for a proposed investigation into its synergistic potential with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.

1. This compound: Mechanism of Action and Preclinical Efficacy (Monotherapy)

This compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases. This leads to an increase in the acetylation of histone and non-histone proteins, resulting in a more open chromatin structure and altered gene expression.[6][7] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[8]

The primary preclinical study on this compound has demonstrated its efficacy in pancreatic cancer models. In vitro, this compound has shown cytotoxicity against various cancer cell lines.[4] In an orthotopic murine model of pancreatic cancer, treatment with this compound as a single agent significantly prolonged survival.[1][2][3]

1.1. Quantitative Preclinical Data for this compound

| Parameter | Cell Line/Model | Value | Reference |

| HDAC Inhibition (IC50) | HDAC3 | 190 - 1100 nM | [4] |

| HDAC6 | 190 - 1100 nM | [4] | |

| HDAC8 | 190 - 1100 nM | [4] | |

| HDAC11 | 190 - 1100 nM | [4] | |

| In Vitro Cytotoxicity (IC50) | BT143 | 2.3 µM | [4] |

| BT189 | 1.4 µM | [4] | |

| D425 | 0.27 µM | [4] | |

| D458 | 0.94 µM | [4] | |

| MV4-11 | 1.9 µM | [4] | |

| MOLM-13 | 2.72 µM | [4] | |

| MDA-MB-231 | 2.1 µM | [4] | |

| K562 | 15.0 µM | [4] | |

| PC-3 | 1.6 µM | [4] | |

| MRC-9 | 19.2 µM | [4] | |

| In Vivo Efficacy | Orthotopic Pancreatic Cancer Mouse Model (KPC2 cells) | Median survival of 36.5 days (this compound) vs. 29.5 days (vehicle) | [2] |

| Pharmacokinetics (Mouse) | Cmax (20 mg/kg IP) | 10.74 µM | [4] |

| Half-life | 5.0 h | [4] |

2. Proposed Investigation: this compound in Combination with Gemcitabine

Disclaimer: The following sections outline a hypothetical experimental plan for investigating the combination of this compound and gemcitabine. To date, no preclinical or clinical data for this specific combination has been publicly reported.

2.1. Rationale for Combination Therapy

HDAC inhibitors, like this compound, can induce a more relaxed chromatin structure, potentially increasing the access of DNA-damaging agents, such as gemcitabine, to their targets.[6] Gemcitabine is a nucleoside analog that inhibits DNA synthesis.[9] The combination of an HDAC inhibitor with a DNA-damaging agent has the potential for a synergistic anti-tumor effect.

2.2. Proposed Experimental Workflow

The following diagram outlines a proposed workflow for the preclinical evaluation of this compound and gemcitabine in combination.

Caption: Proposed workflow for preclinical evaluation of this compound and gemcitabine combination therapy.

3. Experimental Protocols

3.1. Protocol 1: In Vitro Cytotoxicity and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cells and to quantify the synergy of the combination.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (luminometer)

-

CompuSyn software for CI calculation

Procedure:

-

Cell Seeding:

-

Trypsinize and count pancreatic cancer cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Drug Preparation and Treatment (Single Agents):

-

Prepare serial dilutions of this compound and gemcitabine in complete medium.

-

Remove the medium from the cells and add the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours.

-

-

Drug Preparation and Treatment (Combination):

-

Determine the IC50 values for each drug from the single-agent experiments.

-

Prepare drug combinations at a constant ratio based on the IC50 values (e.g., equipotent ratio).

-

Prepare serial dilutions of the drug combination.

-

Treat the cells as described in step 2.

-

-

Cell Viability Assay:

-

After 72 hours of incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

3.2. Protocol 2: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine, alone and in combination, in an orthotopic pancreatic cancer mouse model.

Materials:

-

6-8 week old immunodeficient mice (e.g., NSG mice)

-

Pancreatic cancer cells expressing luciferase (e.g., PANC-1-luc)

-

Matrigel

-

This compound

-

Gemcitabine

-

Vehicle solutions

-

In vivo imaging system (IVIS)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Surgically implant 1 x 10^6 PANC-1-luc cells in 50 µL of Matrigel into the pancreas of each mouse.

-

Allow tumors to establish for 7-10 days.

-

-

Tumor Monitoring and Randomization:

-

Monitor tumor growth by bioluminescent imaging (IVIS).

-

When tumors reach a predetermined size, randomize the mice into four treatment groups (n=10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 50 mg/kg, IP, 5 days/week)

-

Group 3: Gemcitabine (e.g., 50 mg/kg, IP, twice weekly)

-

Group 4: this compound + Gemcitabine (at the same doses and schedules)

-

-

-

Treatment and Monitoring:

-

Administer the treatments for a specified period (e.g., 4 weeks).

-

Monitor tumor growth twice weekly using IVIS imaging.

-

Measure body weight twice weekly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Compare tumor growth rates and final tumor volumes between the treatment groups.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of any differences.

-

Monitor and record any signs of toxicity.

-

4. Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of HDAC inhibitors and their potential synergistic interaction with chemotherapy.

Caption: Mechanism of HDAC inhibition by this compound and potential synergy with chemotherapy.